PROTAC Aster-A degrader-1 is a novel compound designed to selectively degrade the sterol transport protein Aster-A. This compound utilizes the PROTAC (Proteolysis Targeting Chimera) technology, which facilitates targeted protein degradation by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation via the proteasome. The chemical structure of PROTAC Aster-A degrader-1 is represented by the formula and it is also known as compound NGF3 .
PROTAC Aster-A degrader-1 has been shown to effectively reduce levels of Aster-A in various cellular models. Its biological activity is characterized by its ability to induce significant degradation of target proteins at low concentrations, demonstrating a substoichiometric effect typical of PROTACs. Initial studies indicate that this compound may also exhibit selectivity for specific cellular pathways influenced by Aster-A, potentially impacting lipid metabolism and other sterol-related processes .
PROTAC Aster-A degrader-1 has potential applications in:
Interaction studies have revealed that PROTAC Aster-A degrader-1 effectively engages both Cereblon and von Hippel-Lindau E3 ligases, facilitating robust degradation of the target protein. These studies typically involve co-immunoprecipitation assays and mass spectrometry to analyze the formation of ternary complexes and confirm successful ubiquitination events . The ability to engage multiple E3 ligases may enhance its versatility in targeting various proteins.
Several compounds share similarities with PROTAC Aster-A degrader-1 in their mechanism of action or structure. Here are some notable examples:
| Compound Name | Target Protein | E3 Ligase Engaged | Unique Features |
|---|---|---|---|
| PROTAC ATR degrader-1 | ATR (Ataxia Telangiectasia Mutated) | Cereblon | Targets DNA damage response pathways |
| PROTAC MDM2 inhibitor | p53 | MDM2 | Reactivates tumor suppressor p53 |
| PROTAC ARV-771 | Androgen Receptor | Cereblon | Selective for androgen receptor degradation |
| PROTAC SIM1 | BET Family Proteins | von Hippel-Lindau | Highly potent against BET proteins |
PROTAC Aster-A degrader-1 is unique due to its specific targeting of Aster-A, a protein involved in sterol transport, which distinguishes it from other PROTACs that target more commonly studied proteins associated with cancer or metabolic disorders .
Proteolysis targeting chimera Aster-A degrader-1 represents a sophisticated heterobifunctional molecule designed to selectively degrade the sterol transport protein Aster-A through targeted protein degradation mechanisms [1] [2]. The compound, also designated as compound NGF3 in research literature, exhibits the molecular formula C₄₂H₅₁N₇O₁₀S with a molecular weight of 845.96 grams per mole [1] [3]. This complex molecular architecture demonstrates the characteristic tripartite structure fundamental to proteolysis targeting chimera design, comprising a target protein binding warhead, an optimized chemical linker, and an E3 ubiquitin ligase recruitment moiety [2] [5].
The structural foundation of this degrader was established through systematic optimization based on the reported Aster-A inhibitor autogramin-2, with ten distinct proteolysis targeting chimeras synthesized to explore structure-activity relationships [5]. The pomalidomide-based degraders demonstrated intrinsic fluorescent properties attributed to the aminophthalimide core, which exhibited significant enhancement upon Aster-A binding in certain derivatives [5]. Most importantly, compound NGF3 maintained excellent binary affinity to Aster-A while demonstrating promising cellular degradation activity [5].
The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 2-[[4-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]propoxy]butoxy]propylcarbamoyl]benzoyl]amino]-6,7-dihydro-4H- [1] [3]thiazolo[5,4-c]pyridine-5-carboxylate [1] [4]. The molecule exists as a solid at room temperature and demonstrates solubility in dimethyl sulfoxide, facilitating its use in biological assays and fluorescent probe applications [2].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₄₂H₅₁N₇O₁₀S |
| Molecular Weight | 845.96 g/mol |
| PubChem Compound Identifier | 171391890 |
| Physical State | Solid at room temperature |
| Primary Function | Sterol transport protein degrader |
| Secondary Function | Fluorescent probe |
| Target Protein | Aster-A (GRAMD1A) |
| E3 Ligase Recruited | Cereblon |
The Aster-A inhibitor warhead constitutes the target-binding domain of proteolysis targeting chimera Aster-A degrader-1, derived from the structural framework of autogramin-2, a selective inhibitor of the cholesterol transfer protein GRAM domain-containing protein 1A [16] [19]. Autogramin-2, chemically designated as tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H- [1] [3]thiazolo[5,4-c]pyridine-5-carboxylate, serves as the foundational scaffold for the warhead design with a molecular weight of 417.5 daltons and molecular formula C₂₁H₂₇N₃O₄S [16] [19].
The thiazolo[5,4-c]pyridine core represents a bicyclic heterocyclic system that functions as a purine bioisostere, providing essential enzyme inhibition properties . This heterocyclic framework exhibits a fused thiazole and pyridine ring system that contributes significantly to the biological activity, particularly in its role as an enzyme inhibitor . The structural modifications from autogramin-2 to the proteolysis targeting chimera warhead involve strategic alterations to accommodate linker attachment while preserving the essential binding interactions with Aster-A [5].
The Aster proteins facilitate nonvesicular plasma membrane to endoplasmic reticulum cholesterol transport through their unique domain architecture [14]. Aster-A contains a GRAM domain that binds phosphatidylserine and mediates recruitment to plasma membrane-endoplasmic reticulum contact sites in response to cholesterol accumulation [14]. The ASTER domain consists of a highly curved 7-stranded beta-sheet forming a groove to accommodate hydroxycholesterol ligands, with the cavity closed by a carboxy-terminal helix and two shorter helices [14].
The warhead specifically targets the sterol-binding pocket within the ASTER domain, which demonstrates a different binding mode compared to START domain proteins [14]. In Aster-A, the sterol is rotated approximately 120 degrees about the long axis compared with ligands in START domains, an effect attributed to specific amino acid differences including F405, Y524, and F525 in mouse Aster-A [14]. These residues are conserved across all three mammalian Aster proteins but not in yeast Lam proteins [14].
| Warhead Component | Chemical Feature | Functional Role |
|---|---|---|
| Thiazolo[5,4-c]pyridine core | Bicyclic heterocycle | Purine bioisostere and enzyme inhibition |
| Carboxylate ester | Tert-butyl protecting group | Modulates lipophilicity and binding |
| Benzoyl amide | Aromatic connector | Provides binding interactions |
| Isopropoxy substituent | Alkyl ether | Enhances selectivity and affinity |
The linker system in proteolysis targeting chimera Aster-A degrader-1 employs a sophisticated mixed alkyl-ether architecture designed to optimize spatial orientation between the target protein and E3 ubiquitin ligase [9] [10]. The linker consists of propoxy and butoxy chains connected through amide and ether linkages, providing the necessary flexibility and length for productive ternary complex formation [1] [5].
Linker design represents one of the most critical aspects of proteolysis targeting chimera optimization, as the overall degradation efficiency relies not simply on the affinities of the anchor and warhead components, but rather on the judicious combination connected by a suitable linker that allows productive ternary complex formation and protein of interest ubiquitination [9]. The length and composition of the linker significantly influences productive ternary complex assembly, degradation activity, and target selectivity [9].
The specific linker design incorporates both propoxy (-OCH₂CH₂CH₂-) and butoxy (-OCH₂CH₂CH₂CH₂-) units, creating a flexible spacer that spans approximately 15-20 atoms between the warhead and E3 ligase ligand [1]. This mixed alkyl-ether composition provides several advantages over purely alkyl or polyethylene glycol linkers, including optimized lipophilicity, reduced conformational flexibility, and enhanced membrane permeability [21] [25].
The incorporation of ether linkages in the linker design alters physical properties compared to purely alkyl chains [40]. Ether-linked chains facilitate different intermolecular interactions and affect molecular dynamics [40]. The alkyl-ether composition enables tighter molecular packing while maintaining sufficient flexibility for ternary complex formation [40].
The development of optimal linker systems follows established structure-activity relationship principles that balance multiple competing factors [9] [10]. Empirical optimization typically requires synthesis of large libraries containing linkers of various compositions, lengths, and connecting functional groups [9]. The linker composition, particularly its length and attachment point to the anchor and warhead, must be optimized for each ligand pair [9].
Research demonstrates that linker length exhibits profound effects on degradation efficiency [20]. Studies using estrogen receptor-targeting proteolysis targeting chimeras showed that potency increased as linker length increased from 9 atoms to 16 atoms, with compounds containing longer linker lengths exhibiting sharp decreases in potency [20]. This establishes an optimal range of linker length, highlighting the critical importance of systematic optimization [20].
| Linker Parameter | Optimization Strategy | Impact on Activity |
|---|---|---|
| Length | Systematic variation 9-20 atoms | Defines optimal ternary complex geometry |
| Flexibility | Mixed alkyl-ether composition | Balances conformational freedom and rigidity |
| Attachment Point | Strategic positioning on warhead | Preserves binding interactions |
| Hydrophilicity | Ether incorporation | Enhances solubility and permeability |
The correlation between linker properties and degradation activity demonstrates complex interdependencies [24] [25]. Molecular dynamics simulations suggest that ternary complex stability directly correlates with linker optimization [24]. The decrease in activity observed with suboptimal linkers may result from lower stability of the cereblon-proteolysis targeting chimera-target protein ternary complex [24].
Contemporary approaches emphasize the importance of linker-dependent molecular folding in determining cell permeability [25]. The length, chemical nature, and flexibility of the linker prove essential for allowing proteolysis targeting chimeras to adopt folded conformations with optimized three-dimensional polar surface area [25]. Extended conformations typically exhibit higher surface area and fewer intramolecular hydrogen bonds, while folded conformations demonstrate the opposite characteristics [25].
The E3 ubiquitin ligase recruitment component of proteolysis targeting chimera Aster-A degrader-1 utilizes a pomalidomide-derived ligand specifically designed to recruit cereblon, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex [3] [12] [17]. Pomalidomide, an FDA-approved drug for multiple myeloma treatment, functions through its binding to cereblon via the glutarimide ring while simultaneously engaging human Cys2-His2 zinc finger domains through its phthalimide ring [12].
The cereblon recruitment strategy exploits the well-characterized binding interactions between pomalidomide derivatives and the cereblon substrate receptor [17]. The glutarimide moiety engages a shallow hydrophobic pocket of cereblon formed by three tryptophan residues (Trp380, Trp386, and Trp400) [17]. The phthalimide ring remains exposed on the cereblon complex surface, providing the attachment point for linker conjugation while maintaining the critical binding interactions [17].
Cereblon functions as a substrate receptor within the larger Cullin-4A-DDB1-cereblon-RBX1 E3 ubiquitin ligase complex [17]. The protein contains distinct functional domains including a disordered domain, LON-like domain containing DDB1 BPA and BPC binding domains, and a thalidomide binding domain containing the three critical tryptophan residues [17]. The binding of pomalidomide derivatives induces conformational changes that stabilize cereblon in configurations favorable for substrate recruitment [17].
The interaction between pomalidomide and cereblon demonstrates high affinity, with reported binding constants in the low micromolar range [17]. Enhanced derivatives such as mezigdomide and iberdomide exhibit improved binding affinity to cereblon through extended areas of contact between the ligand and protein [17]. These compounds stabilize cereblon in closed conformations more effectively than pomalidomide, contributing to superior neosubstrate recruitment and therapeutic efficacy [17].
A distinctive feature of pomalidomide-based proteolysis targeting chimeras is their intrinsic fluorescent properties [5] [37]. The fluorescence derives from the aminophthalimide core structure, which exhibits significant enhancement upon target protein binding in certain derivatives [5]. This fluorescence can be utilized in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates [37].
The intrinsic fluorescence provides a valuable tool for real-time monitoring of cellular uptake and distribution without requiring additional fluorescent tags [37]. High-throughput fluorescence microscopy enables rapid evaluation of candidate compounds and can be paired with endocytosis inhibitors to gain insights into cellular entry mechanisms [37]. This technique supports rational design of pomalidomide conjugates by providing immediate feedback on cellular permeability characteristics [37].
| Cereblon Recruitment Feature | Molecular Basis | Functional Consequence |
|---|---|---|
| Glutarimide binding | Hydrophobic pocket interaction | Cereblon substrate receptor engagement |
| Phthalimide exposure | Surface accessibility | Linker attachment compatibility |
| Conformational stabilization | Tryptophan residue coordination | Enhanced substrate recruitment |
| Fluorescent properties | Aminophthalimide core | Real-time cellular monitoring |
The formation of productive ternary complexes represents the critical mechanistic step in proteolysis targeting chimera function [18]. Ternary complex binding affinity and cooperativity correlate well with degradation potency and initial rates of degradation [18]. The development of predictive frameworks based on ternary complex attributes enables rational design of potent degraders [18].
Cooperative binding interactions within ternary complexes significantly enhance the overall stability and biological activity [18] [23]. The sum of cooperative binding increases overall target affinity to physiologically relevant ranges, well within the affinity range described for native ligand interactions [23]. Cooperative binding enhances stability and potency through mechanisms that extend beyond simple additive effects of individual binding interactions [23].
The synthesis of PROTAC Aster-A degrader-1, also designated as compound NGF3, represents a sophisticated application of modular proteolysis-targeting chimera design principles [1]. The synthetic strategy employed for this compound follows the established three-component architecture characteristic of PROTAC molecules, comprising a target protein ligand, a flexible linker, and an E3 ligase recruiting moiety [2].
The synthetic route begins with the incorporation of an autogramin-2 derivative as the sterol transport protein Aster-A binding moiety [1]. Autogramin-2 was selected based on previous reports demonstrating its potent and selective inhibitory activity against Aster-A, with established structure-activity relationships indicating tolerance for substitution at specific positions of the core scaffold [1]. This target protein ligand serves as the foundation for the subsequent attachment of the linking element.
The linker component of NGF3 consists of a polyethylene glycol-based structure incorporating ethylene glycol units [1]. The selection of this flexible PEG-based linker was deliberate, designed to optimize conformational sampling around the potential degrader molecule while maintaining appropriate physicochemical properties [1]. The linker attachment is achieved through standard amide coupling reactions, utilizing established coupling reagents and methodologies commonly employed in heterobifunctional molecule synthesis [2].
The E3 ligase recruiting component incorporates pomalidomide as the cereblon-binding ligand [1]. Pomalidomide was selected for its well-characterized ability to recruit the cereblon E3 ligase complex, which has demonstrated broad utility across numerous PROTAC applications [2]. The pomalidomide moiety not only serves the functional role of E3 ligase recruitment but also confers intrinsic fluorescent properties to the molecule through its aminophthalimide core, enabling additional analytical applications [1].
The overall synthetic strategy follows a convergent approach, allowing for the independent preparation of individual components before final assembly [2]. This modular methodology facilitates systematic optimization of each component while maintaining synthetic efficiency. The synthetic route has been optimized to provide compounds with greater than 96% purity as determined by high-performance liquid chromatography analysis [1].
| Component | Chemical Structure | Function | Key Features |
|---|---|---|---|
| Target Ligand | Autogramin-2 derivative | Aster-A binding | Sterol transport protein selectivity [1] |
| Linker | PEG-based ethylene glycol | Molecular spacing | Flexible conformation sampling [1] |
| E3 Ligase Ligand | Pomalidomide | Cereblon recruitment | Intrinsic fluorescence properties [1] |
The synthesis yields a final compound with the molecular formula C₄₂H₅₁N₇O₁₀S and a molecular weight of 845.96 daltons [3]. The compound demonstrates stability in cell culture medium for periods exceeding 72 hours, indicating appropriate chemical stability for biological applications [4].
The comprehensive characterization of PROTAC Aster-A degrader-1 employed multiple orthogonal analytical methodologies to establish compound identity, purity, and biological activity. The analytical validation strategy encompassed both chemical characterization and biological evaluation techniques.
Spectroscopic and Chromatographic Analysis
High-performance liquid chromatography analysis confirmed compound purity exceeding 96% for all synthesized derivatives in the series [1]. The HPLC methodology employed gradient elution conditions optimized for the separation of structurally related PROTAC molecules, ensuring accurate purity assessment. Mass spectrometric analysis provided definitive confirmation of the molecular formula C₄₂H₅₁N₇O₁₀S, with observed molecular ion peaks consistent with the expected molecular weight of 845.96 daltons [3].
Fluorescence-Based Binding Assays
The intrinsic fluorescent properties of the pomalidomide aminophthalimide core enabled the development of novel biophysical binding assays [1]. Fluorescence intensity measurements revealed that NGF3 functions as a "turn-on" fluorescent probe, exhibiting enhanced fluorescence upon binding to Aster-A. The fluorescence intensity assay yielded a dissociation constant of Kd = 83 nM for NGF3 binding to Aster-A [1].
Complementary fluorescence polarization measurements provided orthogonal validation of binding affinity, yielding a Kd value of 90 nM [1]. The consistency between fluorescence intensity and fluorescence polarization results confirms the reliability of the binding measurements and establishes tight binding interaction between NGF3 and its target protein [1].
Differential Scanning Fluorimetry
Thermal stability analysis through differential scanning fluorimetry provided additional confirmation of target engagement [1]. NGF3 demonstrated a thermal stabilization of ΔTm = 5.7°C upon binding to Aster-A, indicating formation of a stable protein-ligand complex. This thermal shift magnitude is consistent with high-affinity binding interactions and correlates well with the fluorescence-based binding measurements [1].
Cellular Degradation Analysis
Western blot analysis served as the primary method for evaluating protein degradation activity in cellular systems [1]. The methodology employed specific antibodies directed against Aster-A to quantify protein levels following compound treatment. NGF3 demonstrated dose-dependent degradation of Aster-A in HeLa cells, with a half-maximal degradation concentration (DC₅₀) of 4.8 μM and maximum degradation (Dmax) of 60% [1].
Mechanism Validation Studies
The PROTAC-mediated degradation mechanism was confirmed through treatment with specific pathway inhibitors [1]. MLN4924, an inhibitor of the NEDD8-activating enzyme, partially blocked Aster-A degradation, confirming the requirement for an active Cullin-RING E3 ubiquitin ligase complex. Additionally, MG132 proteasome inhibitor treatment completely blocked degradation, establishing proteasomal involvement in the degradation process [1].
| Analytical Method | Parameter Measured | NGF3 Result | Significance |
|---|---|---|---|
| Fluorescence Intensity | Binding affinity (Kd) | 83 nM | Tight target binding [1] |
| Fluorescence Polarization | Binding affinity (Kd) | 90 nM | Confirmatory binding data [1] |
| Thermal Shift | Protein stabilization | +5.7°C | Strong target engagement [1] |
| Western Blot | Protein degradation | DC₅₀ = 4.8 μM | Cellular degradation activity [1] |
| HPLC | Compound purity | >96% | High chemical purity [1] |
Selectivity Profiling
Selectivity analysis against a panel of sterol transport proteins revealed that NGF3 displayed no detectable binding towards Aster-B, Aster-C, or STARD1, with good selectivity (≥10-fold) over ORP1 and ORP2 [1]. This selectivity profile confirms the specificity of NGF3 for Aster-A within the broader family of sterol transport proteins.
The structure-activity relationship investigation for PROTAC Aster-A degrader-1 encompassed a systematic evaluation of ten compounds (NGF1-7 and NGV1-3) designed to probe the influence of linker composition, length, and E3 ligase recruitment on biological activity [1]. The SAR study provided critical insights into the molecular requirements for effective Aster-A degradation.
Linker Length and Composition Effects
The evaluation of pomalidomide-based compounds (NGF1-7) revealed significant structure-activity relationships related to linker design [1]. NGF1, incorporating a short alkyl linker, demonstrated moderate binding affinity with Kd values of 765 nM (fluorescence intensity) and 745 nM (fluorescence polarization), accompanied by a thermal shift of 3.2°C. However, this compound failed to induce protein degradation in cellular assays [1].
NGF2, featuring the shortest ethylene glycol linker in the series, exhibited an interesting dissociation between fluorescence intensity and fluorescence polarization measurements [1]. While showing no detectable binding by fluorescence intensity (Kd >5000 nM), NGF2 demonstrated tight binding by fluorescence polarization (Kd = 149 nM) and produced a significant thermal shift of 4.0°C. This compound did not display turn-on fluorescence properties despite maintaining target binding capability [1].
NGF3, the lead compound in the series, incorporated a medium-length PEG linker and demonstrated optimal binding characteristics across all assays [1]. The compound achieved Kd values of 83 nM (fluorescence intensity) and 90 nM (fluorescence polarization), with a thermal stabilization of 5.7°C. Critically, NGF3 was the only compound in the series to demonstrate protein degradation activity, achieving a DC₅₀ of 4.8 μM and Dmax of 60% in HeLa cells [1].
NGF4, despite incorporating a similar medium-length PEG linker to NGF3, demonstrated comparable binding properties (Kd = 86 nM by fluorescence intensity, 68 nM by fluorescence polarization) and thermal stabilization (5.8°C) but failed to induce cellular protein degradation [1]. This observation highlights the complex relationship between binary binding affinity and degradation activity in PROTAC systems.
Extended Linker Analysis
NGF5, containing a long alkyl linker, showed poor binding across all assays (Kd >5000 nM by both fluorescence methods) and minimal thermal stabilization (1.2°C) [1]. This compound demonstrated no degradation activity, confirming that excessive linker length, particularly with hydrophobic alkyl composition, is detrimental to PROTAC function.
NGF6 and NGF7, both incorporating extended PEG linkers, maintained reasonable binding affinities and thermal stabilization but failed to achieve protein degradation [1]. NGF6 demonstrated Kd values of 110 nM (fluorescence intensity) and 37 nM (fluorescence polarization) with a 5.0°C thermal shift, while NGF7 showed Kd values of 88 nM (fluorescence intensity) and 49 nM (fluorescence polarization) with a 4.9°C thermal shift [1].
E3 Ligase Comparison
The evaluation of VHL-recruiting compounds (NGV1-3) provided insights into E3 ligase selection effects [1]. NGV1 and NGV2, containing shorter linkers, maintained micromolar inhibitory activity against the Aster-A/22-NBD-cholesterol interaction, with IC₅₀ values in the low micromolar range. NGV3, incorporating a longer alkyl linker consisting of nine carbon atoms, showed no detectable activity, consistent with the pattern observed in the cereblon-recruiting series [1].
Molecular Modeling Insights
Computational docking studies against a humanized homology model of Aster-A (based on PDB: 6GQF) provided structural rationalization for the observed SAR trends [1]. The modeling revealed that in all active cases, the autogramin core bound deeply within the sterol binding domain, while linkers remained predominantly solvent-exposed. NGF2, which lacked turn-on fluorescence properties, was predicted to engage in non-productive interactions through its aminophthalimide fluorophore. In contrast, NGF3 and NGF4 displayed predicted polar interactions through their linkers and key hydrogen bond networks with Arg369, providing a plausible explanation for their enhanced fluorescent properties [1].
| Compound | Linker Type | FI Kd (nM) | FP Kd (nM) | Thermal Shift (°C) | Degradation Activity |
|---|---|---|---|---|---|
| NGF1 | Short alkyl | 765 | 745 | 3.2 | Inactive |
| NGF2 | Short PEG | >5000 | 149 | 4.0 | Inactive |
| NGF3 | Medium PEG | 83 | 90 | 5.7 | Active (DC₅₀ = 4.8 μM) |
| NGF4 | Medium PEG | 86 | 68 | 5.8 | Inactive |
| NGF5 | Long alkyl | >5000 | >5000 | 1.2 | Inactive |
| NGF6 | Extended PEG | 110 | 37 | 5.0 | Inactive |
| NGF7 | Extended PEG | 88 | 49 | 4.9 | Inactive |